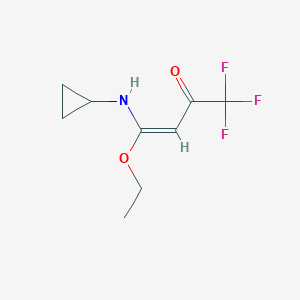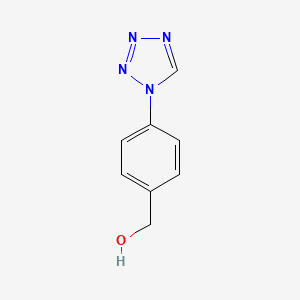
(4-(1H-tetrazol-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-tetrazol-1-yl)phenyl)methanol is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-tetrazol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Introduction of the Methanol Moiety: Finally, the phenyl group is functionalized with a methanol group through a reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1H-tetrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of (4-(1H-tetrazol-1-yl)phenyl)aldehyde or (4-(1H-tetrazol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-(1H-tetrazol-1-yl)phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biology: It is studied for its interactions with biological molecules and potential biological activities.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (4-(1H-tetrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The phenyl and methanol groups may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone
- (2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanol
- (2-Butyl-4-chloro-1-[[2’-(2-triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl]methyl-1H-imidazol-5-yl)methanol
Uniqueness
(4-(1H-tetrazol-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines a tetrazole ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-1-3-8(4-2-7)12-6-9-10-11-12/h1-4,6,13H,5H2 |
Clé InChI |
BIWAMRPVQWWZLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







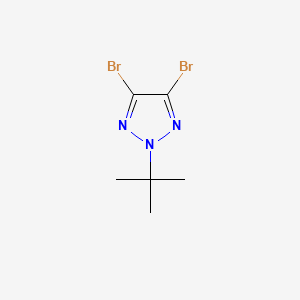
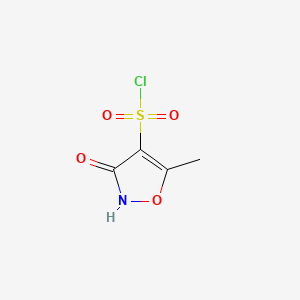

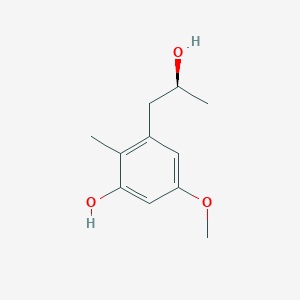

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
